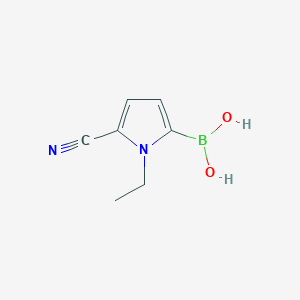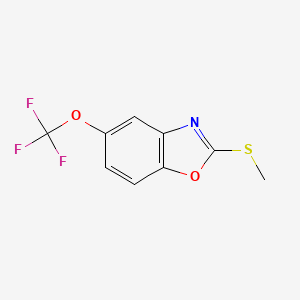![molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)
N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of oxalyl chloride with N1-ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can participate in nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxamides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxalamides.
科学的研究の応用
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)oxalamide
- N-Propyl-N-((1-propylpyrrolidin-2-yl)methyl)oxalamide
- N-Butyl-N-((1-butylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and materials science.
特性
分子式 |
C11H21N3O2 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15) |
InChIキー |
BTEZDBMOWVNTTN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CN(CC)C(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


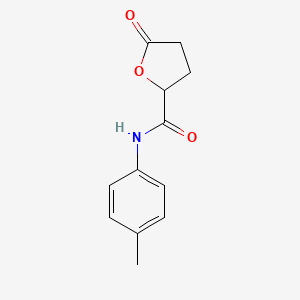
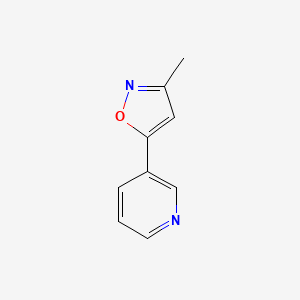
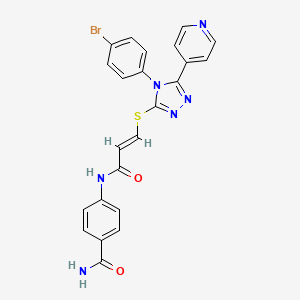
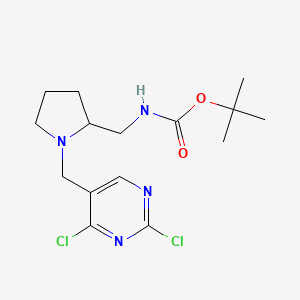
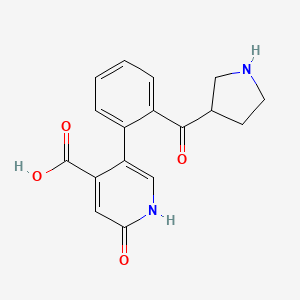
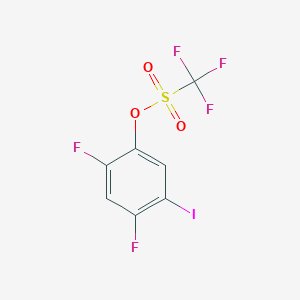
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
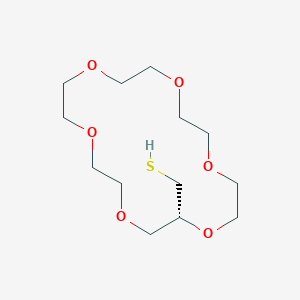
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
